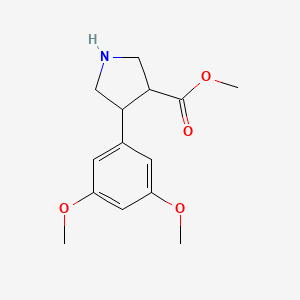

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate

Description

Properties

Molecular Formula |

C14H19NO4 |

|---|---|

Molecular Weight |

265.30 g/mol |

IUPAC Name |

methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C14H19NO4/c1-17-10-4-9(5-11(6-10)18-2)12-7-15-8-13(12)14(16)19-3/h4-6,12-13,15H,7-8H2,1-3H3 |

InChI Key |

GAQMEVZUHBNVSG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CNCC2C(=O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Knoevenagel Condensation to Form α-Nitroacrylates

The initial step involves the condensation of methyl 2-nitroacetate with aromatic imines or aldehydes to form α-nitroacrylates. This reaction is critical as it sets the stage for the cycloaddition to form the pyrrolidine core.

- Starting materials: Methyl 2-nitroacetate and N-phenyl imines derived from aromatic aldehydes such as 3,5-dimethoxybenzaldehyde.

- Conditions: Typically conducted in acetic anhydride overnight.

- Yields: Generally good, ranging from 69% to 88%, depending on the substituents and reaction scale.

- Z/E Isomer Ratios: Vary depending on the substrate; for example, 3:1 or 2:1 ratios are common.

| Entry | Imine Substrate | Product (α-nitroacrylate) | Z/E Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 3,5-Dimethoxyphenyl imine | Corresponding α-nitroacrylate | ~3:1 | ~81 |

Note: The exact Z/E ratio and yield depend on the specific aromatic substituent and reaction conditions.

1,3-Dipolar Cycloaddition to Form Pyrrolidine Core

The α-nitroacrylates undergo 1,3-dipolar cycloaddition with azomethine ylides to form the pyrrolidine ring system. This step is stereoselective and affords both cis and trans isomers.

- Mechanism: The azomethine ylide is generated in situ and reacts with the electron-deficient α-nitroacrylate.

- Outcome: Formation of 3-nitro-4-aryl substituted pyrrolidine-3-carboxylate esters.

- Stereochemistry: Both diastereomers are accessible; separation is possible by crystallization or chromatography.

Reduction of Nitro Group to Amino Group

The nitro group at the 3-position is reduced to an amino group to yield the 3-aminopyrrolidine derivative.

- Reducing agents: Catalytic hydrogenation (e.g., 5% Pd/CaCO3) or other mild reducing agents.

- Conditions: Hydrogenation under atmospheric or elevated pressure.

- Yields: High, with retention of stereochemistry.

Functional Group Modifications

Further modifications such as acylation of the amino group or esterification of the carboxylate can be performed to obtain the desired this compound.

- Acylation: Using acyl chlorides in the presence of bases like triethylamine.

- Esterification: If necessary, methyl esters can be formed or preserved by reaction with methanol under acidic or basic catalysis.

Representative Experimental Data

Table 1: Formation of N-Phenyl Imines from Aromatic Aldehydes

| Entry | Aldehyde Substrate | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3,5-Dimethoxybenzaldehyde | THF | 21 | 99 | High conversion, isolated yield |

Table 2: Knoevenagel Condensation to Form α-Nitroacrylates

| Entry | Imine Substrate | Product α-Nitroacrylate | Z/E Ratio | Yield (%) |

|---|---|---|---|---|

| 1 | 3,5-Dimethoxyphenyl imine | Corresponding α-nitroacrylate | 3:1 | 81 |

Table 3: Reduction and Cycloaddition Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine ylide, room temp | 70-85 | Mixture of diastereomers |

| Nitro group reduction | Catalytic hydrogenation (5% Pd/CaCO3) | >90 | Stereochemistry retained |

Research Findings and Analysis

- The Knoevenagel condensation step is sensitive to scale and substrate; using aromatic imines rather than aldehydes can improve yields and reproducibility.

- The stereoselectivity of the cycloaddition allows for control over the cis/trans configuration of the pyrrolidine ring, which is crucial for biological activity.

- The reduction step is efficient and mild, preventing racemization or decomposition.

- Substituents on the aromatic ring, such as methoxy groups at the 3,5-positions, influence both the electronic properties and the stereochemical outcome of the reactions.

- The overall synthetic strategy is modular and versatile, allowing for the preparation of a variety of 4-aryl substituted pyrrolidine-3-carboxylates with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate to structurally related pyrrolidine derivatives, focusing on substituent effects, synthetic efficiency, and physicochemical properties.

Substituent Variations on the Aryl Group

- Key Observations: The 3,5-dimethoxyphenyl analog in demonstrates superior crude yield (76%) and purity (97%) compared to its 4-methoxyphenyl counterpart (45% yield, 76% purity), suggesting that symmetrical substitution patterns may favor synthetic efficiency.

Functional Group Modifications

- Key Observations :

- Ureido-containing derivatives () exhibit high purity (97–99%), with fluorinated analogs (e.g., trifluoromethyl in ) likely offering enhanced metabolic resistance due to reduced susceptibility to oxidative degradation.

- Spirocyclic systems () introduce conformational rigidity, which may restrict binding to flexible active sites compared to the parent pyrrolidine scaffold.

Scaffold and Core Modifications

- Key Observations: The dihydrobenzofuran analog () achieves an 81% yield via catalytic hydrogenation, highlighting efficient reduction strategies for complex scaffolds.

Biological Activity

Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

- Molecular Formula : C13H17N O4

- Molecular Weight : 251.28 g/mol

- IUPAC Name : this compound

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the methoxy groups enhances lipophilicity, facilitating cell membrane penetration and subsequent interaction with intracellular targets.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may act on specific receptors related to neuropharmacological effects, similar to other pyrrolidine derivatives that modulate neurotransmitter systems.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress markers.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Radical Scavenging | 25 |

| Lipid Peroxidation Inhibition | 30 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Preliminary screening shows promising results:

| Pathogen Type | Zone of Inhibition (mm) |

|---|---|

| Gram-positive bacteria | 15 |

| Gram-negative bacteria | 12 |

| Fungal pathogens | 18 |

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective potential of this compound in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and improved cognitive function in treated animals.

- Anti-inflammatory Properties : Another investigation assessed the anti-inflammatory effects using carrageenan-induced paw edema in rats. The compound significantly reduced edema compared to control groups, suggesting its potential as an anti-inflammatory agent.

Comparison with Related Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique properties:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| Methyl 4-(2-methoxyphenyl)pyrrolidine-3-carboxylate | Moderate Antioxidant | Lacks significant antimicrobial activity |

| Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | Low Antioxidant | Less effective than the dimethoxy variant |

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like acetylcholinesterase (PDB: 4EY7). Focus on substituents improving hydrophobic contacts (e.g., trifluoromethyl groups) .

- QSAR models : Use descriptors like logP and polar surface area to optimize blood-brain barrier permeability .

- MD simulations : Assess conformational stability of pyrrolidine ring in aqueous vs. lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.